3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile
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Overview
Description
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is a chemical compound with a molecular formula of C8H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile typically involves the condensation of a pyrrole derivative with an appropriate aldehyde and nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(3-Carboxyl-1H-pyrrol-1-yl)propanenitrile.
Reduction: 3-(3-Formyl-1H-pyrrol-1-yl)propanamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-(3-Formyl-1H-indol-1-yl)propanenitrile: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities and chemical reactivity.
Uniqueness
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of both an aldehyde and a nitrile group on the pyrrole ring
Properties
CAS No. |
731002-12-3 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(3-formylpyrrol-1-yl)propanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-1-4-10-5-2-8(6-10)7-11/h2,5-7H,1,4H2 |
InChI Key |
GCNXTSZRYOBXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1C=O)CCC#N |
Origin of Product |
United States |
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